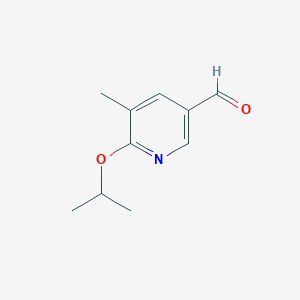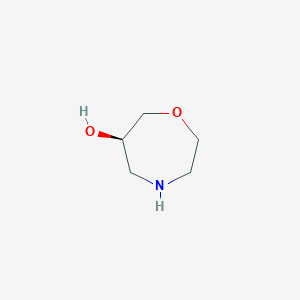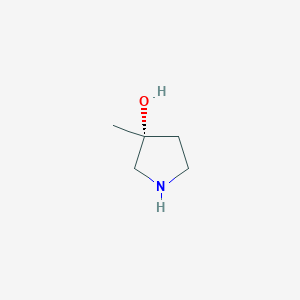![molecular formula C12H26ClNO3 B1426319 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1220031-48-0](/img/structure/B1426319.png)
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular weight of 231.34 . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride” is complex, with a long chain of ether groups attached to a piperidine ring . The InChI code for this compound is 1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride” are not available, it’s worth noting that similar compounds are often used in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride” is a liquid at room temperature . It has a molecular weight of 231.34 .Wissenschaftliche Forschungsanwendungen
Metabolic Activity
Research on compounds similar to 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride has shown metabolic activities. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reduced food intake and weight gain in obese rats, indicating its potential in metabolic regulation (Massicot, Steiner, & Godfroid, 1985).
Respiratory and Circulatory Effects
Another study on a related compound, carbetidine HCl, explored its respiratory and circulatory effects in conjunction with anesthesia (Crawford & Foldes, 1959). This highlights the potential of piperidine derivatives in modifying respiratory and circulatory responses under specific conditions.
Bronchial Hyperreactivity
UCB JO28, derived from diphenylmethylene piperidine, demonstrated spasmolytic properties on smooth muscle, particularly in the bronchi, and showed significant protective effects against histamine and methacholine-induced bronchospasm in asthmatic patients (Maesen, Smeets, Baltes, & Rihoux, 2004). This indicates a potential application in treating bronchial hyperreactivity.
Impurity Identification in Pharmaceuticals
A study on cloperastine hydrochloride, a piperidine derivative, identified and quantified five impurities, showing the importance of these derivatives in pharmaceutical quality control (Liu et al., 2020).
Feeding Behavior
Another study examined the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior, revealing its impact on the satiety center and obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Selective Estrogen Receptor Modulators
Raloxifene and its derivatives, including those with piperidine structures, have been studied for their role as selective estrogen receptor modulators (SERMs), with implications for estrogen-related therapies (Palkowitz et al., 1997).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.ClH/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXYONCRMZTOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)


![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)





![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)

